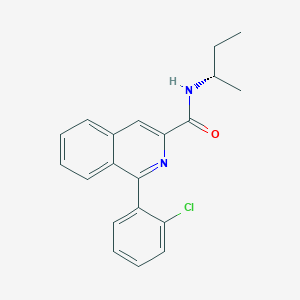

(R)-(-)-N-Desmethyl-PK 11195

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

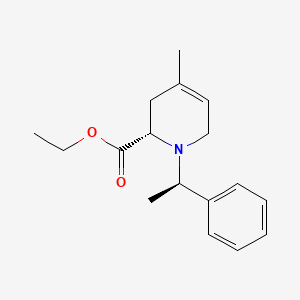

“®-(-)-N-Desmethyl-PK 11195” is an isoquinoline carboxamide that selectively binds to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . It is one of the most commonly used PBR ligands due to its high affinity for the PBR in all species .

Synthesis Analysis

The synthesis of “®-(-)-N-Desmethyl-PK 11195” involves the methylation of the desmethyl analogue using iodomethane . The process is then followed by purification with reverse phase High Performance Liquid Chromatography (HPLC) .科学的研究の応用

Use in PET Studies and Brain Uptake : The R-enantiomer of [N-methyl-11C]PK 11195, a derivative of (R)-(-)-N-Desmethyl-PK 11195, has been studied for its potential in PET (Positron Emission Tomography) studies of PK (peripheral benzodiazepine) binding sites. This enantiomer exhibits greater retention in regions with PK binding sites, suggesting advantages for PET studies (Shah et al., 1994).

Biodistribution Studies in Mice : The biodistribution of 3H-PK 11195, an antagonist of peripheral-type benzodiazepine receptors, has been studied in mice. High accumulations of radioactivity were observed in organs like the heart, lung, spleen, kidney, and adrenal, indicating specific binding to the receptors. This suggests its potential for in vivo studies of peripheral-type benzodiazepine receptors using PET (Hashimoto et al., 1989).

Differentiation Between Ligands for Peripheral Benzodiazepine Binding Sites : A study differentiated between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, using thermodynamic studies. This research contributes to understanding the interaction dynamics of such ligands with peripheral benzodiazepine binding sites (Le Fur et al., 1983).

Labeling and Kinetic Studies for Benzodiazepine Binding Sites : PK 11195 has been used as a new ligand for “peripheral-type” benzodiazepine binding sites. Its kinetic studies and autoradiographic localization in rat brain have provided insights into the distribution and density of these binding sites (Benavides et al., 1983).

Synthesis for PET Imaging : The synthesis of N-(11C) methyl, N-(methyl-1 propyl), (chloro-2 phenyl)-1 isoquinoleine carboxamide-3 (PK 11195) was achieved for potential PET imaging of peripheral benzodiazepine receptors in various organs including the heart, kidney, and brain (Camsonne et al., 1984).

将来の方向性

特性

IUPAC Name |

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIYNJKCPZOFQ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-N-Desmethyl-PK 11195 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine](/img/no-structure.png)

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)